![molecular formula C19H17ClN2O3S2 B2395814 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 897799-24-5](/img/structure/B2395814.png)
2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate for various diseases.
Scientific Research Applications
- Significance : Developing T3S inhibitors can lead to novel antibacterial agents that selectively target pathogens without affecting benign endogenous bacteria .
- Role : Compounds like this one, which inhibit T3S, have demonstrated activity against multiple Gram-negative pathogens. In vivo studies support their potential as antibacterial agents .
- Key Factors : The pKa of the salicylic aldehyde phenol part and atomic partial charges of the aromatic carbon atoms in the salicylic phenyl ring influence T3S inhibition .
- Chemical Strategy : These reactions allowed the construction of the [4-(2-hydroxyphenyl)thiazol-2-yl]methanone scaffold .
- Broad Spectrum : Its inhibition of T3S across multiple species highlights its potential as a broad-spectrum antibacterial agent .
Type III Secretion Inhibition
Antibacterial Drug Development
Quantitative Structure-Activity Relationship (QSAR)
Suzuki Coupling and Grignard Addition
Yersinia spp. and Other Pathogens
Selective Action and Resistance Reduction
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-24-14-7-8-15(17(9-14)25-2)21-18(23)11-27-19-22-16(10-26-19)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJKSKYMCYLTBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide |
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